molecular formula C12H17NO2 B6238375 benzyl N-(2-methylpropyl)carbamate CAS No. 125640-83-7

benzyl N-(2-methylpropyl)carbamate

Cat. No.: B6238375
CAS No.: 125640-83-7
M. Wt: 207.3
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Description

Benzyl N-(2-methylpropyl)carbamate is an organic compound with the molecular formula C12H17NO2 . It belongs to the class of benzyl carbamates (Cbz), which are widely used in synthetic organic chemistry, primarily as protective groups for amines . The Cbz group is one of the most common amine protecting groups due to its stability towards a range of reaction conditions; it is stable under basic conditions and toward nucleophiles, but can be readily removed by catalytic hydrogenation or other methods like treatment with Lewis acids in hexafluoroisopropanol . This makes this compound and its analogs valuable intermediates in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products. While this specific compound's biological activity is not extensively documented in the searched literature, the broader class of carbamate compounds is known to exhibit significant biological properties. For instance, various synthetic benzene-based carbamate derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key therapeutic targets in conditions like Alzheimer's disease . It is crucial to note that many carbamates, particularly N-methyl carbamates used as insecticides, are acetylcholinesterase inhibitors and can be highly toxic, causing cholinergic overstimulation . This product is intended for research purposes as a chemical building block or for investigative biological studies. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

125640-83-7

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

Preparation Methods

Classical Chloroformate-Amine Coupling

The most widely documented method involves the reaction of benzyl chloroformate with 2-methylpropylamine. This nucleophilic substitution proceeds via the formation of a mixed carbonate intermediate, followed by amine attack to yield the carbamate.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF) at 0–25°C.

  • Base: Triethylamine (1.1 eq) to neutralize HCl byproduct.

  • Yield: 85–92% under optimized conditions.

Mechanistic Insights:
The amine deprotonates to form a reactive nucleophile, which displaces the chloroformate leaving group. Steric hindrance from the 2-methylpropyl group slightly reduces reaction rates compared to linear amines.

Industrial Adaptation:
Continuous flow reactors enhance scalability by mitigating exothermicity. A 2020 patent demonstrated 99% yield using a nickel oxide-bismuth oxide catalyst (5.4 wt%) at 110°C for 10 hours.

Urea Transcarbamoylation

Urea-Mediated Synthesis

An alternative route employs urea as a carbonyl source, reacting with benzyl alcohol and 2-methylpropylamine under catalytic conditions.

Reaction Protocol:

  • Molar Ratio: Urea : benzyl alcohol : amine = 1 : 3 : 1.

  • Catalyst: Alumina-supported nickel oxide-bismuth oxide (5.4 wt%).

  • Temperature: 110°C, 10 hours in a sealed reactor.

  • Yield: 99% with <0.00001% residual urea.

Advantages:

  • Avoids hazardous chloroformate reagents.

  • High atom economy and minimal waste.

Limitations:

  • Requires high temperatures, increasing energy costs.

  • Catalyst recovery and reuse need further optimization.

CO₂-Promoted Carbamation

Supercritical CO₂-Assisted Synthesis

A novel approach utilizes supercritical CO₂ (scCO₂) to facilitate the reaction between dimethyl carbonate (DMC) and 2-methylpropylamine.

Key Parameters:

  • Pressure: 90–200 bar scCO₂.

  • Temperature: 130°C.

  • Yield: 77–93% for analogous aliphatic amines.

Mechanism:
CO₂ activates the amine via carbamate anion (RNHCO₂⁻) formation, which reacts with DMC to yield the carbamate. Elevated CO₂ pressures suppress competing N-methylation.

Industrial Relevance:

  • Aligns with green chemistry principles by utilizing CO₂.

  • Requires specialized high-pressure equipment, limiting current adoption.

Comparative Analysis of Methods

Method Yield Temperature Catalyst Scalability
Chloroformate-Amine85–92%0–25°CTriethylamineHigh (flow reactors)
Urea Transcarbamoylation99%110°CNiO-Bi₂O₃/Al₂O₃Moderate
CO₂-Promoted77–93%130°CNone (scCO₂ as catalyst)Low (equipment cost)

Key Findings:

  • The chloroformate method remains the benchmark for laboratory-scale synthesis due to mild conditions.

  • Urea transcarbamoylation excels in industrial settings with high yields but requires energy-intensive heating.

  • CO₂-based methods offer sustainability benefits but necessitate infrastructure investments.

Optimization Strategies and Challenges

Purity and Side Reactions

  • N-Methylation Byproducts: Observed in CO₂ methods at pressures <40 bar. Mitigated by increasing CO₂ concentration to favor carbamate anion stability.

  • Residual Solvents: Dichloromethane traces in chloroformate routes require rigorous post-reaction purification.

Catalytic Innovations

  • Heterogeneous Catalysts: Nickel oxide-bismuth oxide systems enhance urea transcarbamoylation efficiency.

  • Enzymatic Catalysis: Preliminary studies suggest lipases (e.g., Candida antarctica) can catalyze carbamate formation under mild conditions, though yields remain suboptimal (<60%) .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or 2-methylpropyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzylamine.

Scientific Research Applications

Benzyl N-(2-methylpropyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2-methylpropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Benzyl N-(2-tert-Butoxy-1-Methoxyethyl)carbamate (Compound 2n)

  • Molecular Formula: C₁₆H₂₃NO₅
  • Molecular Weight : 309.36 g/mol
  • Melting Point : 42.0–43.0 °C
  • Key Features : Incorporates a tert-butoxy group and methoxy substituent.
  • The lower melting point (42–43°C vs.

(R)-Benzyl (1-((2,2-Dimethoxyethyl)Amino)-3-Methyl-1-Oxobutan-2-yl)Carbamate

  • Molecular Formula : C₁₇H₂₆N₂O₅
  • Molecular Weight : 338.40 g/mol
  • Boiling Point : 524.6±50.0 °C
  • LogP : 2.61
  • Key Features : Contains a dimethoxyethyl group and an oxo functionality.
  • Comparison :
    • The higher molecular weight and LogP (2.61 vs. 1.1 for benzyl N-(2-methylpropyl)carbamate) indicate increased lipophilicity, which could enhance membrane permeability in drug design.
    • The dimethoxyethyl group may confer greater solubility in polar aprotic solvents compared to the isobutyl chain .

tert-Butyl Carbamate (Boc) Derivatives

  • Example : tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)
  • Key Features : Boc-protected amines are cleaved under acidic conditions (e.g., trifluoroacetic acid).
  • Comparison: Unlike benzyl carbamates, Boc groups are incompatible with strong acids but stable under hydrogenolysis conditions. The bicyclic structure in this Boc derivative enhances conformational rigidity, contrasting with the flexible isobutyl chain in the target compound .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Molecular Formula: C₁₂H₁₇NO₂
  • Key Features : Contains an amide bond and hydroxyl group .
  • Comparison :
    • The hydroxyl group enables coordination to metal catalysts, making it a superior directing group in C–H functionalization reactions compared to carbamates.
    • Amides generally exhibit higher hydrolytic stability than carbamates but lack the orthogonal deprotection utility of Cbz groups .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP Key Functional Groups Stability Notes
This compound C₁₂H₁₈N₂O₂ 222.28 Not reported 1.1 Carbamate, isobutyl Stable under base; hydrogenolysis
Benzyl N-(2-tert-butoxy-1-methoxyethyl)carbamate C₁₆H₂₃NO₅ 309.36 42.0–43.0 N/A Carbamate, tert-butoxy, methoxy Steric hindrance slows reactions
(R)-Benzyl dimethoxyethyl carbamate C₁₇H₂₆N₂O₅ 338.40 N/A 2.61 Carbamate, dimethoxyethyl High lipophilicity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Not reported N/A Amide, hydroxyl Metal-coordination capability

Q & A

Q. How can researchers validate the purity of this compound in synthetic batches?

  • Methods :
  • HPLC : Use a C18 column (70:30 acetonitrile/water) with UV detection at 254 nm.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Melting Point : Compare with literature values (e.g., 103–105°C, ) .

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